4-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
4-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-B]pyridines. . The presence of the thiazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the thiazole ring, which is then annulated to the pyridine ring . The resulting intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound can be used as a tool to study the biological activities of thiazolo[5,4-B]pyridine derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings allow the compound to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridines: These compounds share the thiazole-pyridine core and exhibit similar biological activities.
Benzamides: Compounds with the benzamide group also show diverse biological activities and can be used in medicinal chemistry.
Uniqueness
4-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to the specific combination of the thiazole, pyridine, and benzamide groups in its structure. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C20H14BrN3OS |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-bromo-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-4-5-14(19-24-16-3-2-10-22-20(16)26-19)11-17(12)23-18(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25) |
InChI Key |
UVRNBXIOIGPWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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